
2-bromo-2,3-dihydro-1H-indene
Overview
Description
2-Bromo-2,3-dihydro-1H-indene, also known as 2-bromoindane, is a chemical compound with the CAS Number: 17623-96-0 . It has a molecular weight of 197.07 . It appears as a colorless to pale-yellow solid or liquid .
Synthesis Analysis
The synthesis of 2-bromo-2,3-dihydro-1H-indene involves the enzymatic kinetic resolution with the application of the Kazlauskas rule . The absolute configurations of the stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols were established . Lipases Burkholderia cepacia and Candida Antarctica B (Novozyme 435) were effective as biocatalysts for biocatalytic esterification of 2-bromo-2,3-dihydro-1H-inden-1-ols with isopropylidene acetate .Molecular Structure Analysis
The molecular structure of 2-bromo-2,3-dihydro-1H-indene was studied using X-ray diffraction analysis, as well as NMR using NOE-NMR and Karplus equation . The InChI code for the compound is 1S/C9H9Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 .Chemical Reactions Analysis
The photoreaction of 2-bromo-2,3-dihydro-1H-indene is envisaged to occur through β-cleavage in which homolytic cleavage of C2–Br bond occurs preferentially . This leads to the formation of a mixture of photoproducts depending upon the solvent employed .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-2,3-dihydro-1H-indene include a molecular weight of 197.07 g/mol . The compound has a XLogP3-AA value of 3 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass of the compound is 195.98876 g/mol .Scientific Research Applications
Retinoic Acid Receptor α Agonists
Indene derivatives, such as 2-bromo-2,3-dihydro-1H-indene, have been designed and synthesized as retinoic acid receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity .
Cancer Therapy and Prevention
RARα, for which 2-bromo-2,3-dihydro-1H-indene is an agonist, plays a pivotal role in the control of cellular differentiation and apoptosis, making it an important drug target for cancer therapy and prevention .
Biological Active Compound Synthesis
The trans and cis 2-bromo-2,3-dihydro-1H-inden-1-ols, which are all four possible stereoisomers of 2-bromo-2,3-dihydro-1H-indene, have been synthesized. They are important intermediates in the synthesis of biologically active compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors could potentially serve as targets for 2-bromo-2,3-dihydro-1H-indene.
Mode of Action
It’s known that the photoreaction of similar compounds occurs through β-cleavage, where homolytic cleavage of the c2–br bond occurs preferentially . This leads to the formation of resonance-stabilized free radicals, which can interact with other molecules or structures within the cell .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-bromo-2,3-dihydro-1H-indene may influence a variety of biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment between 2-8°c . These properties may affect its bioavailability and pharmacokinetics.
Result of Action
The generation of free radicals during its photoreaction suggests that it could potentially induce oxidative stress or other radical-mediated cellular responses .
Action Environment
The action of 2-bromo-2,3-dihydro-1H-indene can be influenced by environmental factors such as light and solvent type . For instance, its photoreaction is known to yield different products depending on the solvent employed . Furthermore, its stability may be affected by temperature and humidity, as suggested by its storage recommendations .
properties
IUPAC Name |
2-bromo-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYDCTAPNKFTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450055 | |
| Record name | 2-BROMOINDAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17623-96-0 | |
| Record name | 2-BROMOINDAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



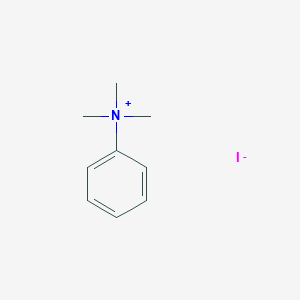
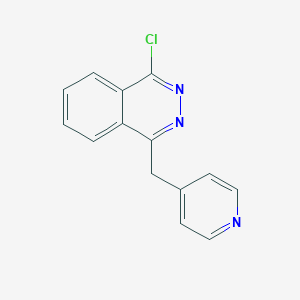
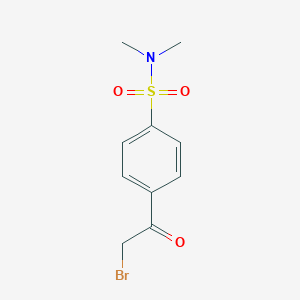
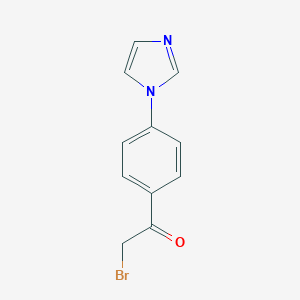
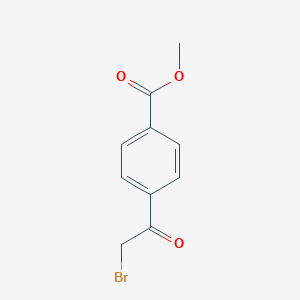
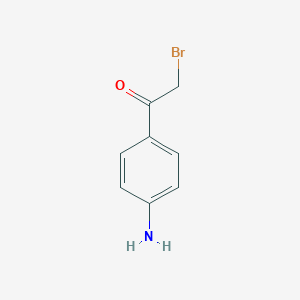
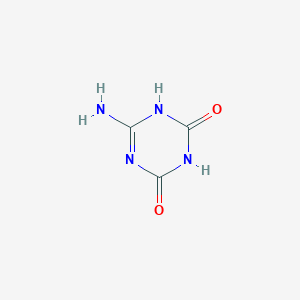
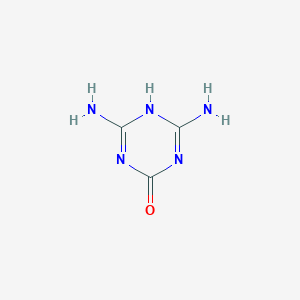
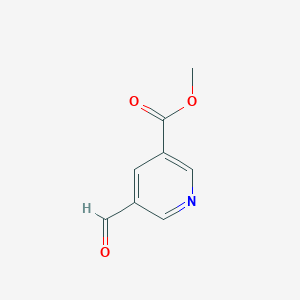
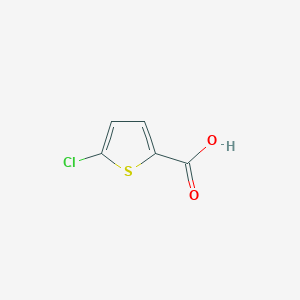
![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)

